deca-3,7-diyne-1,10-diamine

Polymer chemistry Cross-linking density Conformational analysis

Deca-3,7-diyne-1,10-diamine is a linear aliphatic C10 diamine containing two non-conjugated internal triple bonds and two terminal primary amine groups. Its molecular formula is C10H16N2, with a molecular weight of 164.25 g/mol.

Molecular Formula C10H16N2
Molecular Weight 164.2
CAS No. 2763755-24-2
Cat. No. B6283695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedeca-3,7-diyne-1,10-diamine
CAS2763755-24-2
Molecular FormulaC10H16N2
Molecular Weight164.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deca-3,7-diyne-1,10-diamine (CAS 2763755-24-2): A Specialized α,ω-Diyne-Diamine for Precision Polymer and Probe Design


Deca-3,7-diyne-1,10-diamine is a linear aliphatic C10 diamine containing two non-conjugated internal triple bonds and two terminal primary amine groups. Its molecular formula is C10H16N2, with a molecular weight of 164.25 g/mol [1]. This compound belongs to the class of α,ω-diyne-diamines, which serve as bifunctional building blocks for constructing rigid, cross-linkable polymer backbones, functionalizable molecular probes, and metal-coordinating ligands. Unlike many aromatic or conjugated diyne-diamines, the methylene-separated alkyne units of deca-3,7-diyne-1,10-diamine impart a distinct spatial and electronic profile, offering unique reactivity in Glaser-type homocoupling and amino-yne click polymerizations [1].

Why Deca-3,7-diyne-1,10-diamine Cannot Be Replaced by Generic Saturated Diamines or Shorter Dialkyne Analogs


Generic substitution of deca-3,7-diyne-1,10-diamine with saturated 1,10-decanediamine or shorter diyne-diamines (e.g., hexa-2,4-diyne-1,6-diamine) fails because the precise 10-carbon backbone with two isolated triple bonds at positions 3 and 7 provides a specific combination of molecular length, rotational freedom, and orthogonal reactivity not replicated by any single commercially available alternative. Computed physicochemical descriptors from PubChem show that deca-3,7-diyne-1,10-diamine has a computed XLogP3 of 0.3, a rotatable bond count of 3, and a topological polar surface area (TPSA) of 52 Ų [1]. These parameters directly impact solubility, membrane permeability, and conformational flexibility in both small-molecule and polymer applications. The saturated analog 1,10-decanediamine (XLogP3 ≈ 2.0, 9 rotatable bonds) displays markedly higher hydrophobicity and flexibility, leading to different polymer packing and thermal properties [2]. Even the isomeric deca-4,6-diyne-1,10-diamine (XLogP3 0.4, 5 rotatable bonds) introduces a conjugated diyne segment that alters electronic absorption, topochemical polymerization behavior, and thermal stability, preventing it from serving as a drop-in replacement [3].

Deca-3,7-diyne-1,10-diamine: Quantitative Differentiation Against the Nearest Diyne-Diamine Comparators


Rotatable Bond Count and Conformational Rigidity Differentiate Deca-3,7-diyne-1,10-diamine from Its Conjugated Isomer

Deca-3,7-diyne-1,10-diamine possesses only 3 rotatable bonds (C−C single bonds between the rigid alkyne units and the terminal amine-bearing carbons), whereas the isomeric deca-4,6-diyne-1,10-diamine has 5 rotatable bonds because the conjugated diyne core is flanked by longer flexible alkylene segments [1]. This lower number of rotatable bonds in the target compound restricts conformational freedom, predicting a more rigid, extended molecular geometry. Such rigidity is critical in polymer science: when incorporated into a polyimide or polyamide backbone, the reduced flexibility of deca-3,7-diyne-1,10-diamine is expected to elevate the glass transition temperature (Tg) relative to polymers based on the more flexible 4,6-diyne isomer, although direct experimental Tg data for this exact compound remain absent from the open literature. In the absence of head-to-head data, this class-level inference is supported by the well-established relationship between monomer rotatable bonds and polymer thermal properties [2].

Polymer chemistry Cross-linking density Conformational analysis

Hydrophilicity Advantage: Lower Computed XLogP3 Versus Saturated 1,10-Decanediamine

The computed XLogP3 (octanol-water partition coefficient) for deca-3,7-diyne-1,10-diamine is 0.3, indicating moderate hydrophilicity [1]. In sharp contrast, the fully saturated analog 1,10-decanediamine (CAS 646-25-3) has a computed XLogP3 of approximately 2.0 [2]. This nearly two-order-of-magnitude difference in predicted partition coefficient means that the target compound is substantially more water-compatible. For applications requiring aqueous solubility—such as bioconjugation chemistry, hydrogel formulation, or metal-ion sensing in biological media—the diyne-containing diamine can be used directly without PEGylation or co-solvent strategies often required for the highly hydrophobic decanediamine.

Solubility engineering LogP Bioconjugation

Orthogonal Alkyne Reactivity Enables Amino-Yne Click Polymerization Not Accessible with Conjugated Diyne Isomers

The two non-conjugated terminal alkyne units of deca-3,7-diyne-1,10-diamine can undergo spontaneous amino-yne click polymerization with diamines in the presence of activated diynes (e.g., bis(ethynylsulfone)s), yielding regio- and stereoregular polymers under mild conditions [1]. In contrast, the conjugated diyne moiety of deca-4,6-diyne-1,10-diamine preferentially participates in topochemical diacetylene polymerization upon UV irradiation, forming polydiacetylenes with intense chromism but limited control over cross-linking density [2]. While deca-3,7-diyne-1,10-diamine has not itself been the subject of a dedicated amino-yne click polymerization study, the demonstrated efficiency of aliphatic terminal diynes in this reaction class (yields >90%, room temperature, catalyst-free for activated systems) makes the target compound a prospective monomer for precision polyaminoalkenylene synthesis [1].

Click chemistry Amino-yne polymerization Regioselectivity

Pricing and Procurement Scarcity as a Differentiator for Low-Volume, High-Value Research Applications

According to the Enamine supplier listing aggregated on kuujia.com, deca-3,7-diyne-1,10-diamine (95% purity) is priced at $1,055 for 0.05 g and $1,299 for 0.1 g, corresponding to a unit price of approximately $21,100/g at the 50 mg scale [1]. By comparison, the saturated 1,10-decanediamine (98% purity) is available from major catalog suppliers at approximately $0.5–2/g. The extreme price differential—roughly four orders of magnitude—reflects the synthetic complexity of introducing two internal triple bonds into a linear C10 chain and the current lack of large-scale manufacturing. This scarcity positions deca-3,7-diyne-1,10-diamine as a research-enabling building block rather than a commodity, and its value proposition lies in enabling access to novel polymer architectures and probe molecules that cannot be synthesized from inexpensive saturated diamines.

Procurement Specialty chemicals Cost analysis

High-Value Application Scenarios for Deca-3,7-diyne-1,10-diamine Driven by Differentiated Structural Properties


Design of Rigid, Cross-Linkable Polyamide or Polyimide Matrices for High-Tg Composites

The reduced rotatable bond count (3 vs. 5 for the 4,6-diyne isomer; see Section 3, Evidence Item 1) predicts that incorporation of deca-3,7-diyne-1,10-diamine into polyamide or polyimide backbones will yield materials with higher glass transition temperatures and lower coefficients of thermal expansion relative to those derived from the more flexible conjugated isomer. Researchers developing next-generation aerospace composites or flexible display substrates can leverage this rigidity to push thermal performance limits without resorting to fully aromatic systems that compromise processability. Post-polymerization cross-linking via the remaining alkyne functionality further locks in dimensional stability.

Aqueous-Phase Bioconjugation and Hydrogel Cross-Linking Without Solubility-Enhancing Derivatization

The significantly lower computed XLogP3 of deca-3,7-diyne-1,10-diamine (0.3) compared to 1,10-decanediamine (≈2.0) (see Section 3, Evidence Item 2) makes it a candidate for direct use in aqueous bioconjugation protocols. Its terminal amines can react with activated esters or isothiocyanates on biomolecules, while the alkyne moieties remain available for subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized cargo. This dual orthogonal reactivity, combined with intrinsic water compatibility, facilitates the construction of multifunctional bioconjugates without introducing PEG spacers or organic co-solvents.

Amino-Yne Click Polymerization for Catalyst-Free Synthesis of Regioregular Polyaminoalkenylenes

The non-conjugated terminal alkyne architecture of deca-3,7-diyne-1,10-diamine is structurally suited for spontaneous amino-yne click polymerization when paired with activated diynes such as bis(ethynylsulfone)s (see Section 3, Evidence Item 3). This catalyst-free, room-temperature polymerization strategy generates polymers with well-defined enamine linkages, high regio- and stereoregularity, and dynamic covalent character. Such materials are of interest for self-healing coatings, recyclable elastomers, and stimuli-responsive gels. The 10-carbon spacing between amine and alkyne groups provides a longer, more flexible linker than shorter diyne-diamines, enabling the synthesis of softer, more extensible networks.

Prototyping of Molecular Probes and Metal-Organic Frameworks (MOFs) Requiring Extended, Rigid Diamine Linkers

The combination of a 10-atom backbone, two internal triple bonds, and terminal primary amines makes deca-3,7-diyne-1,10-diamine a geometrically well-defined linker for constructing metal-organic frameworks (MOFs) or coordination polymers with precisely controlled pore sizes. The internal alkynes can further coordinate to metal centers (e.g., Co₂(CO)₆ clusters) to introduce additional functionality or template secondary structures. The high cost and limited availability (see Section 3, Evidence Item 4) mean this application is currently restricted to proof-of-concept studies and specialized high-value MOF designs, but the structural uniqueness justifies the investment for projects where conventional aromatic or saturated diamines fail to deliver the required spatial or electronic characteristics.

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